molecular formula C9H8N2O B009041 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile CAS No. 108106-97-4

2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile

Cat. No.: B009041
CAS No.: 108106-97-4
M. Wt: 160.17 g/mol
InChI Key: CNZRRQHIZFDOSX-UHFFFAOYSA-N
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Scientific Research Applications

2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, crystallization, and purification through techniques like column chromatography .

Chemical Reactions Analysis

Types of Reactions

2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cellular processes, leading to antiproliferative effects in cancer cells .

Properties

IUPAC Name

2-oxo-1,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-5-7-4-6-2-1-3-8(6)11-9(7)12/h4H,1-3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNZRRQHIZFDOSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)NC(=O)C(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10358645
Record name 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108106-97-4
Record name 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile
Reactant of Route 2
2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile
Reactant of Route 3
2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile
Reactant of Route 4
2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile
Reactant of Route 5
2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile
Reactant of Route 6
2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile
Customer
Q & A

Q1: What is the significance of identifying 2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile in Adhatoda vasica leaves?

A1: The identification of 2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile in the methanolic extract of Adhatoda vasica leaves by GC-MS analysis is significant because it contributes to the characterization of the plant's phytochemical profile. [] This information can be valuable for understanding the potential bioactivity of Adhatoda vasica and its traditional use in treating various ailments.

Q2: How does the structural information from X-ray crystallography contribute to understanding 2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile?

A2: While the provided abstract doesn't detail the specific findings, X-ray crystallography can reveal the precise three-dimensional arrangement of atoms within 2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile. [] This information is crucial for understanding its potential interactions with biological targets, such as enzymes or receptors, and can guide further research into its pharmacological properties.

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